1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound that features a biphenyl group, a carbonyl group, and a methylsulfanyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The biphenyl and imidazole groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function . The methylsulfanyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-1H-imidazole
- 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-pyrrole
- 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-pyrazole
Comparison: 1-{[1,1’-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the imidazole ring, which can participate in hydrogen bonding and other interactions that are not possible with pyrrole or pyrazole derivatives . Additionally, the biphenyl group provides rigidity and planarity, which can influence the compound’s binding affinity and specificity .
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-21-17-18-11-12-19(17)16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYAMJTPFQKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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